molecular formula C17H27NO B12787452 4-tert-butyl-N,N-di(propan-2-yl)benzamide CAS No. 65861-71-4

4-tert-butyl-N,N-di(propan-2-yl)benzamide

Cat. No.: B12787452
CAS No.: 65861-71-4
M. Wt: 261.4 g/mol
InChI Key: OIILGPHXLHECCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N,N-di(propan-2-yl)benzamide is an organic compound with a complex structure. It is characterized by the presence of a tert-butyl group attached to the benzene ring and two isopropyl groups attached to the nitrogen atom of the amide group. This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N,N-di(propan-2-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-tert-butyl-N,N-di(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(propan-2-ylcarbamothioyl)benzamide
  • 4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide
  • 4,4’-di-tert-butyl-2,2’-bipyridine

Uniqueness

4-tert-butyl-N,N-di(propan-2-yl)benzamide is unique due to its specific structural features, such as the presence of both tert-butyl and isopropyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Properties

CAS No.

65861-71-4

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

4-tert-butyl-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C17H27NO/c1-12(2)18(13(3)4)16(19)14-8-10-15(11-9-14)17(5,6)7/h8-13H,1-7H3

InChI Key

OIILGPHXLHECCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.